5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of quinolinones. This compound is characterized by a chloro substituent at the fifth position and a methyl group at the first position of the dihydroquinoline framework. Quinolinones are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
This compound can be synthesized through various organic reactions, particularly those involving quinoline derivatives. The presence of the chlorine atom and the methyl group contributes to its unique properties and potential applications in pharmaceuticals.
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one falls under the category of quinolinones, which are bicyclic compounds containing a fused benzene and pyridine ring. It is classified as a halogenated compound due to the presence of chlorine.
The synthesis of 5-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach includes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time to enhance yield and purity. Techniques such as column chromatography are commonly employed for purification.
The molecular formula of 5-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is with a molecular weight of approximately 191.63 g/mol. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure, providing data on chemical shifts that indicate the environment of hydrogen atoms within the molecule. For instance, typical NMR signals might include:
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical transformations:
These reactions can be facilitated under mild conditions, often using catalysts or specific solvents to improve yields and selectivity.
The biological activity of 5-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one may involve:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications influence biological activity, helping guide future synthesis efforts.
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is typically a crystalline solid with:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or high temperatures. Its reactivity profile allows for various functionalization opportunities that enhance its pharmacological potential.
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one represents a synthetically modified quinolinone derivative emerging as a structurally optimized candidate for targeted cancer therapies. This compound integrates two critical pharmacophoric features: the chloro substitution at the C5 position, known to enhance bioactivity and binding interactions in heterocyclic systems, and the N-methyl group, which improves metabolic stability and blood-brain barrier (BBB) penetration potential. Its core 3,4-dihydroquinolin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile template for developing inhibitors against challenging therapeutic targets. Contemporary research focuses on leveraging this compound's unique physicochemical profile to address critical limitations in treating glioblastoma multiforme (GBM) and other angiogenesis-dependent pathologies, positioning it at the intersection of rational drug design and oncology [1] [7].
The 3,4-dihydroquinolin-2(1H)-one scaffold serves as a versatile pharmacophore in oncology and anti-angiogenic drug development. Structural modifications at the N1, C4, C5, and C6 positions generate diverse analogues with tailored biological activities and pharmacokinetic properties. The incorporation of a methyl group at the N1 position, as exemplified in 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one, enhances metabolic stability and influences molecular conformation for optimal target engagement. Chlorination at C5—a key feature of this compound—electronically modifies the aromatic system, strengthening π-π stacking and hydrophobic interactions within enzyme binding pockets [1] [7].
Table 1: Bioactive 3,4-Dihydroquinolin-2(1H)-one Analogues in Drug Discovery
Compound Designation | Structural Features | Primary Biological Target | Reported Activity |
---|---|---|---|
4m, 4q, 4t, 4u | Varied C4/C6 substituents | VEGFR2 | Antiangiogenic/GBM cytotoxicity (IC₅₀ 4.20-10.48 μM) |
Cilostazol impurities | 5-Chloro substitution | PDE3 (indirect antiangiogenic) | Metabolic intermediate |
Tasquinimod | Quinoline-3-carboxamide | HDAC4/S100A9 | Antiangiogenic/anti-metastatic |
Patent AU2023298566A1 | Diverse N1/C4 substituents | TSH receptor | Antagonist activity |
Several structural classes demonstrate significant therapeutic potential. VEGFR2 inhibitors like compounds 4m, 4q, 4t, and 4u feature hydrazone linkers and halogenated aromatic systems, exhibiting potent anti-proliferative effects against U87-MG and U138-MG glioblastoma cell lines (IC₅₀ values 4.20–10.48 μM). These significantly outperform temozolomide (IC₅₀ ~93 μM), establishing the pharmacophoric importance of the dihydroquinolinone core in overcoming chemoresistance [1]. Beyond oncology, patented 3,4-dihydroquinolin-2(1H)-one derivatives (AU2023298566A1) display thyroid-stimulating hormone (TSH) receptor antagonism, indicating scaffold versatility across target classes. The structural diversity within this analogue family underscores the core’s adaptability—maintaining critical hydrogen-bonding capacity via the lactam carbonyl while accommodating sterically demanding substituents that modulate target selectivity and physicochemical properties [2] [10].
Chlorination at the quinolinone C5 or C6 position confers distinct pharmacological advantages, including enhanced target affinity, improved cellular penetration, and optimized metabolic stability. The chlorine atom’s strong electron-withdrawing effect polarizes the aromatic ring, strengthening interactions with key residues in enzymatic binding pockets. This modification is particularly significant in anti-angiogenic and anti-glioblastoma agents targeting the VEGFR2 kinase domain, where chloro-substituted dihydroquinolinones demonstrate superior binding and efficacy compared to non-halogenated analogues [1] [7].
Table 2: Comparative Bioactivity of Chlorinated vs. Non-Chlorinated Quinolinone Derivatives
Compound Class | Representative Structure | Cellular Model | Potency (IC₅₀ or Equivalent) | Primary Mechanism |
---|---|---|---|---|
Chlorinated dihydroquinolinones (e.g., 4m) | 5/6-Cl with hydrazone linker | U87-MG glioblastoma | 4.20 μM (MTT assay) | VEGFR2 inhibition / Apoptosis induction |
Non-chlorinated analogues | Unsubstituted or hydroxy/methoxy | U87-MG glioblastoma | 15->50 μM (MTT assay) | Moderate VEGFR2 inhibition |
Chloroquine derivatives | 7-Chloro-4-aminoquinoline | Multiple cancer lines | Variable (context-dependent) | Autophagy inhibition / Chemosensitization |
Rebamipide analogues | 2(1H)-quinolinone carboxylic acid | Gastric epithelium | N/A (clinical use) | ROS scavenging / Mucosal protection |
Chlorinated derivatives exhibit multi-target potential across therapeutic areas. In glioblastoma, compound 4m (6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivative) demonstrates exceptional cytotoxicity (IC₅₀ = 4.20 μM) through potent VEGFR2 kinase inhibition, validated via molecular docking and dynamics simulations. These compounds disrupt the VEGF-A/VEGFR2 signaling axis, suppressing tumor neovascularization and directly inducing cancer cell apoptosis. Beyond angiogenesis, chloroquine—a prototypical chlorinated quinoline—exhibits autophagy inhibition and chemosensitization in gliomas, though its clinical utility is limited by off-target effects. Computational analyses (e.g., in silico ADME predictions) indicate that appropriately positioned chlorine atoms improve blood-brain barrier penetration by modulating lipophilicity (clogP) and reducing polar surface area. This property is critical for targeting CNS malignancies like GBM, where inadequate drug exposure remains a therapeutic failure point. The 5-chloro substitution in 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one specifically balances hydrophobicity for brain penetration while retaining sufficient solubility for systemic distribution [1] [7] [10].
Glioblastoma multiforme presents formidable therapeutic challenges due to its aggressive angiogenesis, diffuse invasiveness, and microenvironment-mediated drug resistance. Current anti-angiogenic agents like bevacizumab (anti-VEGF-A antibody) and tyrosine kinase inhibitors (e.g., sorafenib, sunitinib) exhibit suboptimal efficacy due to poor BBB penetration, compensatory signaling pathway activation, and rapid resistance development. These limitations underscore an urgent need for small-molecule inhibitors combining potent VEGFR2 antagonism with enhanced CNS bioavailability—a gap where 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one and its analogues show significant promise [1].
Molecular modeling studies reveal that dihydroquinolinone derivatives like 4m and 4u form stable hydrogen bonds with VEGFR2’s hinge region residues (e.g., Cys917, Asp1046) and hydrophobic interactions within the ATP-binding pocket. Their compact, planar structures facilitate deeper binding cleft penetration compared to bulkier inhibitors, potentially overcoming mutation-induced resistance. Crucially, in silico BBB permeability predictions for these compounds indicate significantly higher brain penetration potential (QBB ≥ 0.6) than approved TKIs (QBB ≤ 0.3), addressing a critical pharmacokinetic limitation. However, key research gaps persist:
Table 3: Current Anti-Angiogenic Agents vs. Dihydroquinolinone Derivatives for GBM
Parameter | Bevacizumab (mAb) | Sunitinib/Sorafenib (TKI) | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one Analogues |
---|---|---|---|
BBB Penetration | Negligible | Low (Kp,uu < 0.1) | Predicted high (in silico QBB > 0.6) |
Primary Target | VEGF-A ligand | VEGFR2/PDGFR/c-Kit | Selective VEGFR2 kinase inhibition |
Resistance Onset | Rapid (3-6 months) | Moderate (6-12 months) | Unknown (preclinical evaluation pending) |
Administration | Intravenous | Oral | Oral (projected) |
GBM Cell IC₅₀ | Not applicable | >10 μM (U87-MG) | 4.20–10.48 μM (U87-MG/U138-MG) |
Future research priorities include comprehensive profiling of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one against GBM stem cells, in vivo efficacy validation in orthotopic models, and combination studies with radiotherapy or immune checkpoint modulators. The compound’s synthetic tractability enables rapid generation of derivatives targeting resistance-conferring VEGFR2 mutations (e.g., gatekeeper mutations). Addressing these gaps could position this chemical class as a next-generation therapeutic strategy for angiogenesis-driven brain malignancies [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3